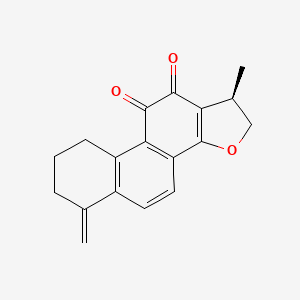

Methylenedihydrotanshinquinone

説明

Methylenedihydrotanshinquinone is a compound with the molecular formula C18H16O3 . It is a natural product that can be isolated from the dried root of Salvia miltiorrhiza .

Synthesis Analysis

The synthesis of Methylenedihydrotanshinquinone involves a cytochrome P450 (CYP71D) tandem gene array. Specifically, CYP71D373 and CYP71D375 catalyze hydroxylation at carbon-16 (C16) and 14,16-ether (hetero)cyclization to form the D-ring, whereas CYP71D411 catalyzes upstream hydroxylation at C20 .Molecular Structure Analysis

The molecular structure of Methylenedihydrotanshinquinone is characterized by a molecular weight of 280.3 g/mol. The compound has a complex structure with a topological polar surface area of 43.4 Ų and a heavy atom count of 21 .Chemical Reactions Analysis

The chemical reactions involved in the formation of Methylenedihydrotanshinquinone are primarily hydroxylation and cyclization reactions. These reactions are catalyzed by specific enzymes in the CYP71D subfamily .Physical And Chemical Properties Analysis

Methylenedihydrotanshinquinone has a molecular weight of 280.3 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. The compound has no hydrogen bond donors but has three hydrogen bond acceptors .科学的研究の応用

Anti-Cancer Activities

“Methylenedihydrotanshinquinone” is a type of tanshinone, a class of abietane diterpene compound isolated from Salvia miltiorrhiza (Danshen or Tanshen in Chinese), a well-known herb in Traditional Chinese Medicine . Tanshinones have been studied for their anti-cancer activities. They affect multiple cellular processes and molecular targets in cell culture models . However, data from in vivo potency assessment experiments in preclinical models vary greatly due to lack of uniformity of solvent vehicles and routes of administration .

Inhibition of Cell Migration

In a study using an in vitro cancer cell model, tanshinones were found to have potent effects on cell proliferation and migration . Especially for human osteosarcoma U−2 OS cells, tanshinones significantly enhanced the cell adherence, implying a possible role in cell adhesion and cell migration inhibition .

Enhancement of Cell Adhesion

Dihydrotanshinone I, which is structurally related to Methylenedihydrotanshinquinone, was found to enhance cell adhesion on cell plates and inhibit cell migration . This involved the hyaluronan CD44−mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways . The increased expression of CD44 and lengthened protrusions around the cell yielded a significant increase in cell adhesion .

Metabolic Pathway

Tanshinone oxidative reactions, including hydroxylation, furan-ring cleavage, dehydrogenation, oxidation, hydroxylation, and pyrolysis, were outlined as significant tanshinones metabolic pathways . Hence, conjugates of sulfate esterification and glucuronic acid were predominantly carried out in phase II metabolites formation .

将来の方向性

作用機序

Methylenedihydrotanshinquinone is a natural product that can be isolated from the dried root of Salvia miltiorrhiza . It has been found to have anti-inflammatory effects . This article will delve into the mechanism of action of Methylenedihydrotanshinquinone, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Methylenedihydrotanshinquinone primarily targets the expression of TNF-α, IL-1β, and IL-8 . These are key cytokines involved in the inflammatory response. By inhibiting the expression of these cytokines, Methylenedihydrotanshinquinone can exert its anti-inflammatory effects .

Mode of Action

The compound interacts with its targets by inhibiting their expression . This means that it prevents the production of the cytokines TNF-α, IL-1β, and IL-8, thereby reducing inflammation .

Result of Action

The primary result of Methylenedihydrotanshinquinone’s action is a reduction in inflammation . By inhibiting the expression of key inflammatory cytokines, it can reduce the inflammatory response .

特性

IUPAC Name |

(1R)-1-methyl-6-methylidene-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXYCZFYFKWTPQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

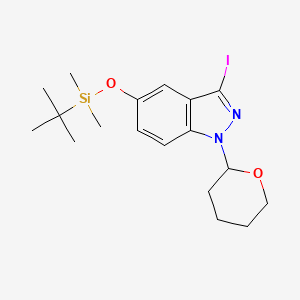

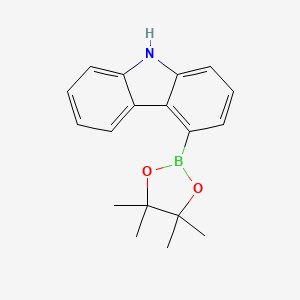

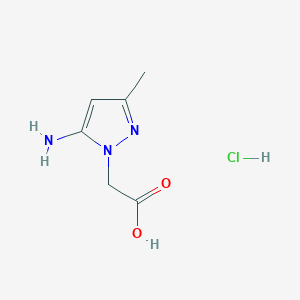

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

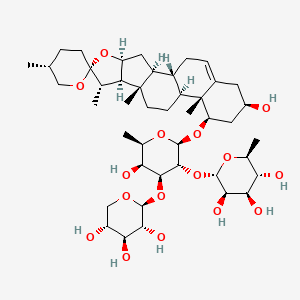

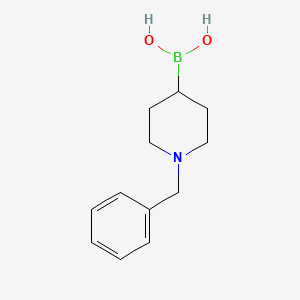

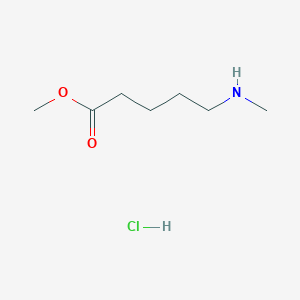

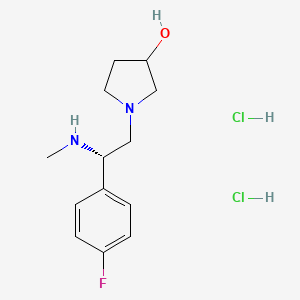

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)

![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3027215.png)

![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)

![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)